molecular formula C12H14O3 B8395962 3-Butyryl-4-methylbenzoic acid

3-Butyryl-4-methylbenzoic acid

Cat. No. B8395962
M. Wt: 206.24 g/mol
InChI Key: ILOUMGFUNKRCPM-UHFFFAOYSA-N
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Patent
US09428502B2

Procedure details

The title compound was prepared using standard chemical manipulations and procedures similar to those used for the preparation of compound 10.6, except 3-bromo-4-methylbenzoic acid was used in place of 3-bromo-4-cyclopropylbenzoic acid (compound 10.3) and propylmagnesium bromide was used in place of ethylmagnesium bromide.
Name
compound 10.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]=2[C:13](=[O:16])[CH2:14][CH3:15])CC1.Br[C:18]1C=C(C=CC=1C)C(O)=O.BrC1C=C(C=CC=1C1CC1)C(O)=O.C([Mg]Br)CC>>[C:13]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:4]=1[CH3:1])[C:8]([OH:10])=[O:9])(=[O:16])[CH2:14][CH2:15][CH3:18]

Inputs

Step One
Name
compound 10.6
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1=C(C=C(C(=O)O)C=C1)C(CC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=CC1C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=CC1C1CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(=O)C=1C=C(C(=O)O)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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